molecular formula C4H9NO3 B024920 Methyl (2S)-2-(hydroxyamino)propanoate CAS No. 104739-54-0

Methyl (2S)-2-(hydroxyamino)propanoate

Cat. No. B024920
M. Wt: 119.12 g/mol
InChI Key: KYQNTDNAXKMGEU-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(hydroxyamino)propanoate, also known as L-hydroxynorvaline methyl ester, is a chemical compound with the molecular formula C5H11NO3. It is a derivative of norvaline, an amino acid that is not commonly found in proteins. Methyl (2S)-2-(hydroxyamino)propanoate has gained attention in the scientific community due to its potential applications in research and medicine.

Mechanism Of Action

Methyl (2S)-2-(hydroxyamino)propanoate inhibits the activity of arginyl-tRNA protein transferase by binding to the enzyme's active site. This prevents the enzyme from transferring arginine to tRNA, which is necessary for the degradation of some proteins.

Biochemical And Physiological Effects

Methyl (2S)-2-(hydroxyamino)propanoate has been shown to increase the levels of certain proteins in cells, including the tumor suppressor protein p53 and the anti-apoptotic protein Bcl-2. These effects suggest that methyl (2S)-2-(hydroxyamino)propanoate may have potential applications in cancer research and therapy.

Advantages And Limitations For Lab Experiments

One advantage of using methyl (2S)-2-(hydroxyamino)propanoate in lab experiments is its ability to selectively inhibit the activity of arginyl-tRNA protein transferase. This allows researchers to investigate the functions of specific proteins that are degraded by this enzyme. However, one limitation of using methyl (2S)-2-(hydroxyamino)propanoate is that it may not be effective in inhibiting the degradation of all proteins, as some proteins are degraded through alternative pathways.
List of

Future Directions

1. Investigating the potential of methyl (2S)-2-(hydroxyamino)propanoate as a cancer therapy.
2. Developing more selective inhibitors of arginyl-tRNA protein transferase.
3. Studying the effects of methyl (2S)-2-(hydroxyamino)propanoate on the degradation of specific proteins in different cell types.
4. Exploring the use of methyl (2S)-2-(hydroxyamino)propanoate in the treatment of neurodegenerative diseases.
5. Investigating the potential of methyl (2S)-2-(hydroxyamino)propanoate as a tool for studying protein synthesis and degradation in different organisms.

Synthesis Methods

Methyl (2S)-2-(hydroxyamino)propanoate can be synthesized through a multistep process starting with the reaction of L-norvaline with hydroxylamine hydrochloride to form Methyl (2S)-2-(hydroxyamino)propanoatevaline. This intermediate is then methylated using dimethyl sulfate to yield the final product, methyl (2S)-2-(hydroxyamino)propanoate.

Scientific Research Applications

Methyl (2S)-2-(hydroxyamino)propanoate has been used in various scientific studies as a tool to investigate the mechanisms of protein synthesis and degradation. It has been shown to inhibit the activity of the enzyme arginyl-tRNA protein transferase, which plays a role in protein degradation. This inhibition leads to an increase in the levels of certain proteins, which can be useful in studying their functions.

properties

CAS RN

104739-54-0

Product Name

Methyl (2S)-2-(hydroxyamino)propanoate

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

methyl (2S)-2-(hydroxyamino)propanoate

InChI

InChI=1S/C4H9NO3/c1-3(5-7)4(6)8-2/h3,5,7H,1-2H3/t3-/m0/s1

InChI Key

KYQNTDNAXKMGEU-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NO

SMILES

CC(C(=O)OC)NO

Canonical SMILES

CC(C(=O)OC)NO

synonyms

L-Alanine, N-hydroxy-, methyl ester (9CI)

Origin of Product

United States

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